methyl 4-bromo-5-oxohexanoate
CAS No.: 64037-74-7
Cat. No.: VC11620619
Molecular Formula: C7H11BrO3
Molecular Weight: 223.06 g/mol
Purity: 91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64037-74-7 |
|---|---|
| Molecular Formula | C7H11BrO3 |
| Molecular Weight | 223.06 g/mol |
| IUPAC Name | methyl 4-bromo-5-oxohexanoate |
| Standard InChI | InChI=1S/C7H11BrO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3 |
| Standard InChI Key | AOWIKWNIPGIZGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(CCC(=O)OC)Br |
Introduction
Structural and Physicochemical Properties
Methyl 4-bromo-5-oxohexanoate belongs to the class of 5-oxoesters, characterized by a carbonyl group at the fifth carbon of the ester chain. The bromine atom at the 4th position introduces significant polarity and reactivity, enabling participation in nucleophilic substitutions and cross-coupling reactions. While direct experimental data for this compound is scarce, properties can be extrapolated from structurally analogous esters and brominated molecules.
Table 1: Estimated Physicochemical Properties
The compound’s ester and ketone functionalities render it soluble in polar aprotic solvents, while the bromine atom enhances its stability in radical-mediated reactions.
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 4-bromo-5-oxohexanoate likely involves a multi-step process, drawing from methodologies used for analogous oxoesters. A plausible route includes:
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Esterification and Ketone Formation: Starting with methyl 5-oxohexanoate, bromination at the 4th position using -bromosuccinimide (NBS) under radical conditions (e.g., azobisisobutyronitrile initiator) in dichloromethane at 0–25°C .
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Purification: Distillation under reduced pressure (e.g., 48 mmHg) to isolate the product, as demonstrated in similar ester syntheses .
Key Reaction:
Industrial-Scale Considerations
Industrial production may employ continuous flow reactors to optimize bromination efficiency and safety. Automated systems could regulate temperature and stoichiometry, minimizing byproducts like dibrominated derivatives.
Reactivity and Applications in Organic Synthesis
The compound’s bromine and ketone groups enable diverse transformations:
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Nucleophilic Substitution: The bromine atom participates in reactions with amines or thiols, forming carbon-nitrogen or carbon-sulfur bonds.
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Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could replace bromine with aryl or vinyl groups.
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Reduction: The ketone may be reduced to a secondary alcohol using or catalytic hydrogenation.
Table 2: Hypothetical Reaction Pathways
| Reaction Type | Reagents | Product |
|---|---|---|
| Nucleophilic Substitution | Piperidine, DMF | Methyl 4-(piperidin-1-yl)-5-oxohexanoate |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | Methyl 4-phenyl-5-oxohexanoate |
| Ketone Reduction | , MeOH | Methyl 4-bromo-5-hydroxyhexanoate |
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Bromination regioselectivity and byproduct formation require optimization.
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Biological Data Gap: In vitro and in vivo studies are needed to validate hypothesized activities.
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Scalability: Industrial adoption demands cost-effective bromination methods.
Future research should prioritize:
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High-throughput screening for therapeutic potential.
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Development of enantioselective syntheses for chiral derivatives.
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Computational modeling to predict reactivity and toxicity.
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